molecular formula C9H5ClO2 B11909425 8-Chloro-2H-chromen-2-one CAS No. 33491-29-1

8-Chloro-2H-chromen-2-one

Cat. No.: B11909425
CAS No.: 33491-29-1
M. Wt: 180.59 g/mol
InChI Key: VJSCJTIZNLCOJW-UHFFFAOYSA-N
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Description

8-Chloro-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For instance, the reaction of 8-chlororesorcinol with ethyl acetoacetate in the presence of concentrated sulfuric acid can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

8-Chloro-2H-chromen-2-one has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that derivatives of this compound exhibit significant anticancer properties:

  • Cytotoxicity Studies : In one study, this compound derivatives were synthesized and tested against several cancer cell lines, including A-427 (ovarian), LCLC-103H (lung), RT-4 (urinary bladder), and SISO (cervical) cells. The results showed IC50 values ranging from <0.01 μM to 1.1 μM, indicating potent cytotoxicity, particularly for certain derivatives that induced apoptosis in the tested cell lines .
  • Structure-Activity Relationship : The introduction of different substituents at the 8-position of the coumarin ring was found to influence the cytotoxic activity significantly. For instance, compounds with halogen substitutions exhibited varying degrees of potency, with 8-chloro derivatives demonstrating moderate activity compared to other halogenated analogs .

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor:

  • α-Glucosidase Inhibition : Recent studies have shown that 8-chloro derivatives can act as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. The binding interactions were characterized by hydrogen bonds and hydrophobic interactions with the enzyme's active site, leading to effective inhibition. For example, a specific derivative with chlorine at the para position exhibited an IC50 value of 26.9 µM .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated:

  • Antimicrobial Activity : Coumarin derivatives are known for their antimicrobial properties, and this compound is no exception. Studies have indicated that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Other Potential Applications

Research is ongoing into other possible therapeutic uses for this compound:

  • Antioxidant and Anti-inflammatory Effects : Coumarins, including 8-chloro derivatives, have been reported to possess antioxidant and anti-inflammatory properties, which could be beneficial in treating conditions related to oxidative stress and inflammation .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
Enzyme InhibitionIdentified as a potent α-glucosidase inhibitor with specific binding interactions
Anticancer ActivityDemonstrated significant cytotoxicity across multiple cancer cell lines with IC50 values <0.01 μM
Antimicrobial PropertiesExhibited growth inhibition against various bacterial strains

Mechanism of Action

The biological activity of 8-Chloro-2H-chromen-2-one is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as DNA gyrase and topoisomerase, leading to antimicrobial effects. Its anticoagulant activity is due to the inhibition of vitamin K epoxide reductase, which is crucial for blood clotting .

Comparison with Similar Compounds

    Coumarin (2H-chromen-2-one): The parent compound without the chlorine substitution.

    7-Hydroxy-2H-chromen-2-one: Known for its antioxidant properties.

    4-Methyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.

Uniqueness: 8-Chloro-2H-chromen-2-one stands out due to the presence of the chlorine atom, which enhances its reactivity and broadens its range of applications compared to its non-chlorinated counterparts .

Biological Activity

8-Chloro-2H-chromen-2-one, a compound belonging to the coumarin family, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C9H5ClO2
  • Molecular Weight : 180.59 g/mol
  • Melting Point : 190 °C
  • Appearance : Light-brown crystals

Synthesis

The synthesis of this compound typically involves the chlorination of coumarin derivatives. Various methods have been documented, including microwave-assisted synthesis and conventional heating techniques, which yield this compound with high purity and yield.

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. Notably, it exhibits cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
A-427 (Ovarian)<0.01 - 0.30Induces apoptosis
LCLC-103H (Lung)<0.01 - 0.30Induces apoptosis
RT-4 (Bladder)<0.01 - 0.30Induces apoptosis
SISO (Cervical)<0.01 - 0.30Induces apoptosis

The compound has been shown to induce apoptosis in these cell lines, with studies indicating significant early apoptotic cell fractions after treatment at various concentrations .

Enzyme Inhibition

This compound also demonstrates selective inhibition of carbonic anhydrase (CA) isozymes, particularly hCA IX and hCA XII, which are implicated in tumor growth and metastasis:

Enzyme Ki (nM) Selectivity
hCA IXLow nanomolar rangeSelective
hCA XIILow nanomolar rangeSelective
hCA I & IIInactive up to 10 µMNon-selective

This selective inhibition suggests potential applications in cancer therapy by targeting tumor-associated isozymes while sparing ubiquitous forms .

Neuropharmacological Activity

Recent investigations into derivatives of this compound have revealed promising neuropharmacological properties. For instance, one derivative showed high affinity for dopamine D2 and D3 receptors and serotonin receptors (5-HT1A and 5-HT2A), indicating potential for treating neuropsychiatric disorders without significant side effects such as weight gain or sedation .

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of several coumarin derivatives, including this compound, against a panel of cancer cell lines. The results indicated that this compound had one of the lowest IC50 values among tested compounds, highlighting its potency as an anticancer agent .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of coumarin derivatives. It was found that this compound selectively inhibited hCA IX and hCA XII with low nanomolar Ki values, supporting its potential use in targeted cancer therapies .

Properties

CAS No.

33491-29-1

Molecular Formula

C9H5ClO2

Molecular Weight

180.59 g/mol

IUPAC Name

8-chlorochromen-2-one

InChI

InChI=1S/C9H5ClO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H

InChI Key

VJSCJTIZNLCOJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=O)C=C2

Origin of Product

United States

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